molecular formula C19H18ClN3O2S B2685988 N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 942009-52-1

N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2685988
CAS RN: 942009-52-1
M. Wt: 387.88
InChI Key: OYJLOHLQCHGDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

The study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides and their carcinogenic potential, highlighting the complex metabolic pathways involved in the bioactivation of these compounds to carcinogenic products. This research provides insights into the metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine, with intermediates such as CDEPA and CMEPA playing crucial roles. This study is crucial for understanding the metabolic behavior of chloroacetamide compounds in liver microsomes of humans and rats, shedding light on potential risks and mechanisms of action in a biological context (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Anticonvulsant Activity

Aktürk et al. (2002) researched omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, showcasing the anticonvulsant activity of these compounds. The study identifies compounds with potential therapeutic applications in managing seizures, indicating the broad applicability of imidazole-based compounds in medical research (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Anticancer Agents

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. This research highlights the potential of thiazole derivatives as anticancer agents, providing a foundation for further investigation into their therapeutic applications (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

PET Tracers for Imaging

Gao, Wang, and Zheng (2016) developed carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This research underscores the importance of novel compounds in diagnostic imaging, particularly in tracking enzyme activity in vivo, offering valuable tools for medical research and diagnostic applications (Gao, Wang, & Zheng, 2016).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-12-3-6-14(9-16(12)20)22-18(24)11-26-19-21-10-17(23-19)13-4-7-15(25-2)8-5-13/h3-10H,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJLOHLQCHGDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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